1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol
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Overview
Description
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol is a compound that features both an imidazole ring and a trifluoromethyl group. This combination of functional groups imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of trifluoromethylated ketones with amines under specific conditions. For instance, trifluoromethylated ketones can be added dropwise to a solution of 2,6-diaminopyridine in methanol at 0°C, followed by heating under reflux for 24 hours . This method allows for the formation of the desired imidazole derivative with high specificity.
Chemical Reactions Analysis
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the active sites of enzymes or receptors .
Comparison with Similar Compounds
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol can be compared with other trifluoromethyl-containing compounds such as:
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: This compound also features a trifluoromethyl group but has a different heterocyclic ring structure, leading to distinct chemical and biological properties.
Trifluoromethylated ketones: These compounds are precursors in the synthesis of various fluorinated derivatives and have applications in organic synthesis.
The uniqueness of this compound lies in its combination of an imidazole ring and a trifluoromethyl group, which imparts a unique set of chemical and physical properties that are valuable in multiple fields of research and industry.
Properties
Molecular Formula |
C6H5F6N3O |
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Molecular Weight |
249.11 g/mol |
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)-1H-imidazol-5-yl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C6H5F6N3O/c7-5(8,9)2-1(14-4(13)15-2)3(16)6(10,11)12/h3,16H,(H3,13,14,15) |
InChI Key |
ZFYGWMGIWKVLRD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N1)N)C(F)(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
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